1-Bromo-2-(bromomethyl)tetradecane
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Overview
Description
1-Bromo-2-(bromomethyl)tetradecane is an organic compound with the molecular formula C14H28Br2 It is a brominated alkane, specifically a tetradecane derivative, where two bromine atoms are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)tetradecane can be synthesized through the bromination of 1-tetradecanol. The process involves adding sulfuric acid dropwise to 1-tetradecanol with continuous stirring, followed by the addition of hydrobromic acid. The mixture is then heated to 99-101°C and allowed to react for 8 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques for bromine handling and product isolation.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)tetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Though less common, the compound can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1-hydroxy-2-(hydroxymethyl)tetradecane.
Elimination: Formation of 1-tetradecene.
Oxidation: Formation of tetradecanoic acid derivatives.
Scientific Research Applications
1-Bromo-2-(bromomethyl)tetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromomethyl)tetradecane exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved are primarily dictated by the specific chemical environment and reagents used.
Comparison with Similar Compounds
1-Bromotetradecane: Similar in structure but with only one bromine atom.
1,2-Dibromotetradecane: Another brominated tetradecane with bromine atoms on adjacent carbons.
1-Chloro-2-(chloromethyl)tetradecane: A chlorinated analogue with similar reactivity.
Uniqueness: 1-Bromo-2-(bromomethyl)tetradecane is unique due to the positioning of its bromine atoms, which allows for specific reactivity patterns not observed in its analogues. This makes it particularly useful in targeted synthetic applications and specialized industrial processes.
Properties
CAS No. |
10395-10-5 |
---|---|
Molecular Formula |
C15H30Br2 |
Molecular Weight |
370.21 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)tetradecane |
InChI |
InChI=1S/C15H30Br2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15H,2-14H2,1H3 |
InChI Key |
FXGFJLYWGHTSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CBr)CBr |
Origin of Product |
United States |
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